Physicochemical Differentiation vs. 6-Methyl and 6-H Analogs: Lipophilicity, Polarity, and Hydrogen-Bond Acceptors
The target compound shows a substantially lower computed lipophilicity (XLogP3 = –0.6) than the closely related 6-methyl analog (XLogP3 = +0.1; Δ = –0.7 log units) and the unsubstituted 2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one (XLogP3 = –0.2; Δ = –0.4). Its TPSA is 53.9 Ų, which is 9.2 Ų higher than both analogs (44.7 Ų). The additional ether oxygen increases the hydrogen-bond acceptor count to 3 (vs. 2 for the comparators), and the rotatable bond count rises from 1 to 3 due to the methoxymethyl side chain [1] [2] [3].
| Evidence Dimension | Computed XLogP3, TPSA, Hydrogen-Bond Acceptor Count, Rotatable Bond Count |
|---|---|
| Target Compound Data | XLogP3: –0.6; TPSA: 53.9 Ų; HBA: 3; RotB: 3 |
| Comparator Or Baseline | 6-Methyl analog (CAS 284680-44-0): XLogP3 +0.1, TPSA 44.7 Ų, HBA 2, RotB 1; 6-H analog (CAS 33852-03-8): XLogP3 –0.2, TPSA 44.7 Ų, HBA 2, RotB 1 |
| Quantified Difference | ΔXLogP3: –0.7 (vs. 6-methyl), –0.4 (vs. 6-H); ΔTPSA: +9.2 Ų; ΔHBA: +1; ΔRotB: +2 |
| Conditions | PubChem computed properties, XLogP3 3.0 algorithm, Cactvs 3.4.8.18, data retrieved May 2026 |
Why This Matters
The 0.7-unit reduction in logP relative to the 6-methyl analog predicts a >5-fold increase in aqueous solubility (based on the general solubility-logP relationship), which can reduce the need for solubilising excipients in in vitro assays and improve developability.
- [1] PubChem Compound Summary for CID 135630705, 6-(Methoxymethyl)-2-(pyrrolidin-1-yl)-3,4-dihydropyrimidin-4-one. XLogP3: –0.6; TPSA: 53.9 Ų; HBA: 3; Rotatable bonds: 3. View Source
- [2] PubChem Compound Summary for CID 135401880, 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-ol. XLogP3: +0.1; TPSA: 44.7 Ų; HBA: 2; Rotatable bonds: 1. View Source
- [3] PubChem Compound Summary for CID 1404262, 4(3H)-Pyrimidinone, 2-(1-pyrrolidinyl)-. XLogP3: –0.2; TPSA: 44.7 Ų; HBA: 2; Rotatable bonds: 1. View Source
